Specific Binding to the Colchicine Site on β-Tubulin Versus Vinblastine
6-MOMIPP selectively targets the colchicine binding site on β-tubulin, a mechanism distinct from the vinca-alkaloid binding site. In a scintillation proximity assay, 6-MOMIPP competed with [3H]colchicine for binding to β-tubulin, whereas vinblastine did not [1]. Conversely, 6-MOMIPP did not compete with [3H]vinblastine for the vinca site [1]. This demonstrates that 6-MOMIPP is a colchicine-site-specific disruptor, unlike vinblastine, which binds to a different domain on tubulin.
| Evidence Dimension | Target binding site on β-tubulin |
|---|---|
| Target Compound Data | Competes with [3H]colchicine; does not compete with [3H]vinblastine. |
| Comparator Or Baseline | Vinblastine: competes with [3H]vinblastine; does not compete with [3H]colchicine. Colchicine: competes with [3H]colchicine. |
| Quantified Difference | Qualitative difference in binding site specificity: 6-MOMIPP is colchicine-site-specific; vinblastine is vinca-site-specific. |
| Conditions | Scintillation proximity assay using biotin-labeled β-tubulin, [3H]colchicine, and [3H]vinblastine. 6-MOMIPP, colchicine, and vinblastine tested at 0.24 µM and 2.4 µM. |
Why This Matters
Binding site specificity determines the spectrum of downstream effects on microtubule dynamics and can influence the susceptibility of cancer cells with specific tubulin isotype expressions or mutations, making 6-MOMIPP a critical tool for studying colchicine-site pharmacology distinct from vinca-site agents.
- [1] Du S, et al. 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability. Cancer Chemother Pharmacol. 2019 Feb;83(2):237-254. See Fig. 3A, 3B. View Source
